REACTION_CXSMILES
|
CC1(C)C(=O)N(CC2C=CC=CC=2Cl)OC1.C1C=C(C(F)(F)F)C=C(OC2N=CC=CC=2C([NH:32][C:33]2[CH:34]=[CH:35][C:36](F)=[CH:37][C:38]=2F)=O)C=1.C1[N:50]([C:51]2[CH:56]=C(C(F)(F)F)C=C[CH:52]=2)[C:48](=[O:49])C(Cl)C1CCl.C1C=CC(C2N(C3C=CC(Cl)=C(COCC(F)(F)C(F)(F)F)C=3)N=C(C(N)=O)N=2)=CC=1.CN1C=C(C2C=CC=C(C(F)(F)F)C=2)C(=O)C(C2C=CC=CC=2)=C1.N1C=CC(C([O-])=O)=N1.C[S:128](C1C=CC(C(C2C(=O)CCCC2=O)=O)=C(Cl)C=1)(=[O:130])=[O:129]>>[CH3:52][CH:51]([N:50]1[S:128](=[O:130])(=[O:129])[NH:32][C:33]2[C:38](=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:48]1=[O:49])[CH3:56]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CON(C1=O)CC=2C=CC=CC2Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C(C=C(C1)OC2=C(C=CC=N2)C(=O)NC=3C=CC(=CC3F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=C(C=C1)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=CC(=C(C1)Cl)C(=O)C2C(=O)CCCC2=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |